molecular formula C23H19N3O B6068754 N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea

N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea

Cat. No. B6068754
M. Wt: 353.4 g/mol
InChI Key: FFHVORCESUJDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea, also known as NBU-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets specific cellular pathways, making it a promising tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea involves its ability to inhibit specific cellular pathways. Specifically, it targets the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell division and survival. By inhibiting CK2, N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea can disrupt these processes and induce cell death.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit CK2, it has been shown to induce oxidative stress and to alter the expression of certain genes involved in cell growth and survival. It has also been shown to affect the activity of certain enzymes and to alter the levels of specific proteins in cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea in lab experiments is its specificity. Because it targets a specific cellular pathway, it can be used to investigate the role of that pathway in various biological processes. However, one limitation of using N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea is its potential toxicity. It has been shown to induce cell death in cancer cells, but it may also have toxic effects on normal cells.

Future Directions

There are many potential future directions for the use of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea in scientific research. One area of interest is its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another potential future direction is its use as a tool for investigating the role of CK2 in various biological processes. By studying the effects of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea on different cellular pathways, researchers may be able to gain a better understanding of the complex mechanisms that regulate cell growth and survival.

Synthesis Methods

The synthesis of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea is a multi-step process that involves several chemical reactions. The starting material is 1-naphthylamine, which is reacted with 4-bromobenzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves reacting the amine with 4-(4-pyridinylmethyl)phenyl isocyanate to form N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea.

Scientific Research Applications

N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea has been used in various scientific research studies as a tool to study cellular pathways and biological processes. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea has also been used to study the role of certain proteins in the regulation of cell division and to investigate the effects of specific cellular signaling pathways on cell growth and survival.

properties

IUPAC Name

1-naphthalen-1-yl-3-[4-(pyridin-4-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c27-23(26-22-7-3-5-19-4-1-2-6-21(19)22)25-20-10-8-17(9-11-20)16-18-12-14-24-15-13-18/h1-15H,16H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHVORCESUJDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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